molecular formula C11H17ClO B13304509 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde

1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde

Cat. No.: B13304509
M. Wt: 200.70 g/mol
InChI Key: HDQPSZPEWZGNGS-WEVVVXLNSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₇ClO. It is characterized by a cycloheptane ring substituted with a chloropropenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde typically involves the reaction of cycloheptane derivatives with chloropropene under controlled conditions. One common method includes the use of a base to deprotonate the cycloheptane, followed by the addition of chloropropene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloropropenyl group may also participate in electrophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane-1-carbaldehyde: Lacks the chloropropenyl group, making it less reactive in certain substitution reactions.

    1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring, which may affect its reactivity and steric properties.

Uniqueness

1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to the presence of both a chloropropenyl group and an aldehyde functional group on a cycloheptane ring

Properties

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]cycloheptane-1-carbaldehyde

InChI

InChI=1S/C11H17ClO/c12-9-5-8-11(10-13)6-3-1-2-4-7-11/h5,9-10H,1-4,6-8H2/b9-5+

InChI Key

HDQPSZPEWZGNGS-WEVVVXLNSA-N

Isomeric SMILES

C1CCCC(CC1)(C/C=C/Cl)C=O

Canonical SMILES

C1CCCC(CC1)(CC=CCl)C=O

Origin of Product

United States

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